molecular formula C10H14F3NO4 B13894400 Methyl 2-azaspiro[3.3]heptane-7-carboxylate;2,2,2-trifluoroacetic acid

Methyl 2-azaspiro[3.3]heptane-7-carboxylate;2,2,2-trifluoroacetic acid

Cat. No.: B13894400
M. Wt: 269.22 g/mol
InChI Key: CQKIAYOTHNEZOA-UHFFFAOYSA-N
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Description

Methyl 2-azaspiro[3.3]heptane-7-carboxylate;2,2,2-trifluoroacetic acid (CAS: 2939002-89-6) is a synthetic compound composed of a methyl ester derivative of a 2-azaspiro[3.3]heptane framework and trifluoroacetic acid (TFA) as a counterion. Its molecular formula is C₈H₁₁F₃N₂O₄ (combined formula for the 1:1 salt) . The compound is marketed in quantities ranging from 100 mg to 500 mg, with prices varying by package size . Its structural uniqueness lies in the spirocyclic architecture, which confers conformational rigidity, making it valuable in medicinal chemistry for optimizing pharmacokinetic properties .

TFA, a strong carboxylic acid (pKa ~0.23), is commonly used as a counterion due to its volatility, facilitating purification during synthesis .

Properties

Molecular Formula

C10H14F3NO4

Molecular Weight

269.22 g/mol

IUPAC Name

methyl 2-azaspiro[3.3]heptane-7-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H13NO2.C2HF3O2/c1-11-7(10)6-2-3-8(6)4-9-5-8;3-2(4,5)1(6)7/h6,9H,2-5H2,1H3;(H,6,7)

InChI Key

CQKIAYOTHNEZOA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC12CNC2.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Stepwise Synthesis from 2-tert-Butoxycarbonyl-5-azaspiro[3.3]heptane Precursors

A patented method (CN105646318A) describes a three-step synthesis starting from a tert-butoxycarbonyl (Boc)-protected azaspiroheptane derivative, which is structurally related to the target compound:

Step Reagents & Conditions Product Yield
1 Compound 1 + triethylamine + methylsulfonyl chloride in methylene dichloride at 0 °C to room temperature overnight Compound 2 (mesylate intermediate) 100%
2 Compound 2 + sodium cyanide in N,N-dimethylformamide (DMF) at room temperature for 1 hour Compound 3 (nitrile intermediate) 62%
3 Compound 3 + potassium hydroxide in ethanol/water at room temperature overnight, acidification to pH 3-4 Compound 4 (carboxylic acid) 62%

This sequence efficiently converts the Boc-protected azaspiro intermediate through mesylation, cyanide substitution, and hydrolysis to the corresponding carboxylic acid, which is a key intermediate toward the target ester.

Esterification and Salt Formation

The methyl ester formation from the carboxylic acid intermediate is typically achieved via standard esterification protocols, such as Fischer esterification or using methylating agents under acidic or basic catalysis. Following esterification, the formation of the trifluoroacetic acid salt is performed by treatment of the methyl ester with 2,2,2-trifluoroacetic acid, often in dichloromethane or another inert solvent, yielding the desired compound as a stable trifluoroacetate salt.

Alternative Synthetic Approaches

Additional synthetic routes involve coupling reactions using peptide coupling reagents such as HATU, EDC, or BOP in DMF with bases like N-ethyl-N,N-diisopropylamine or triethylamine. These methods allow for the functionalization of the azaspiro core with various substituents, including the formation of amide linkages, which can be precursors to the methyl ester and trifluoroacetate salt.

Reaction Conditions and Operational Details

Reaction Step Reagents & Solvents Temperature Time Notes
Mesylation Methylsulfonyl chloride, triethylamine, methylene dichloride 0 °C to RT Overnight Ensures full conversion to mesylate intermediate
Cyanide substitution Sodium cyanide, DMF RT 1 hour Efficient nucleophilic substitution
Hydrolysis Potassium hydroxide, ethanol/water RT Overnight Hydrolyzes nitrile to acid
Esterification Methanol or methylating agent, acid/base catalyst Reflux or RT Several hours Converts acid to methyl ester
Salt formation 2,2,2-Trifluoroacetic acid, DCM RT 1-2 hours Forms stable trifluoroacetate salt

Analytical Data and Yields

Yields for the key steps vary but are generally moderate to high, with isolated yields ranging from 60% to over 80% for individual steps. Purification is typically achieved by extraction, drying over anhydrous sodium sulfate, and concentration under reduced pressure, followed by chromatographic techniques if necessary.

Summary Table of Preparation Methods

Step Intermediate/Product Reagents & Conditions Yield (%) Reference
1 Mesylate intermediate Methylsulfonyl chloride, triethylamine, methylene dichloride, 0 °C to RT, overnight 100
2 Nitrile intermediate Sodium cyanide, DMF, RT, 1 h 62
3 Carboxylic acid intermediate KOH, ethanol/water, RT, overnight, acidified 62
4 Methyl ester Standard esterification (e.g., methanol, acid catalyst) ~80 (typical) Inferred from literature
5 Trifluoroacetate salt 2,2,2-Trifluoroacetic acid, DCM, RT Quantitative

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azaspiro[3.3]heptane-7-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions . The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield various substituted derivatives .

Scientific Research Applications

Methyl 2-azaspiro[3.3]heptane-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: It serves as a ligand for studying protein-ligand interactions.

    Medicine: It is investigated for its potential as a drug candidate due to its unique structural properties.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism by which Methyl 2-azaspiro[3.3]heptane-7-carboxylate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows for a unique spatial arrangement of functional groups, which can enhance binding affinity and selectivity towards biological targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Key Compounds for Comparison

The following compounds share structural or functional similarities with the target molecule:

Compound Name CAS No. Molecular Formula Molecular Weight Key Features
Methyl 2-azaspiro[3.3]heptane-7-carboxylate;2,2,2-trifluoroacetic acid 2939002-89-6 C₈H₁₁F₃N₂O₄ 323.19 Spiro[3.3]heptane core; methyl ester; TFA counterion
6,6-Difluoro-2-azaspiro[3.3]heptane;2,2,2-trifluoroacetic acid 1427367-47-2 C₈H₁₀F₅NO₂ 257.21 Difluoro substitution on spiro ring; TFA counterion
6-Oxa-2-azaspiro[3.4]octane-7-methanol;2,2,2-trifluoroacetic acid 2375260-17-4 C₇H₁₃NO₂·C₂HF₃O₂ 257.21 Spiro[3.4]octane core; oxa substitution; methanol side chain
(2R,3S)-3-Fluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid 926910-60-3 C₇H₉F₄NO₄ 247.15 Fluorinated pyrrolidine; TFA counterion
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate 1211586-09-2 C₁₁H₂₀N₂O₂ 212.29 tert-Butyl ester; amino substituent; no TFA

Structural and Functional Differences

Core Architecture: The target compound and 6,6-difluoro analog share a spiro[3.3]heptane core, while the 6-oxa analog features a spiro[3.4]octane system. The oxa substitution introduces an oxygen atom, enhancing polarity .

Counterion Role :

  • TFA is universally used in salts for ease of removal during purification. In contrast, tert-butyl esters (e.g., CAS 1211586-09-2) avoid TFA but require deprotection under acidic conditions .

Synthetic Accessibility :

  • Spirocyclic compounds with TFA counterions are synthesized via cyclization reactions followed by salt formation through evaporation, yielding ≥95% purity . Difluoro and oxa derivatives require additional halogenation or oxidation steps .

Pharmaceutical Relevance

  • Spirocycles like the target compound are privileged scaffolds in drug discovery. For example, 5-(4-trifluoromethylphenyl)-6-oxa-4-azaspiro[2.4]hept-4-ene derivatives exhibit activity against inflammatory targets .
  • The 6,6-difluoro analog’s enhanced rigidity and fluorine content make it a candidate for CNS drugs, leveraging improved blood-brain barrier penetration .

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